N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide
Description
This compound is a synthetic acetamide derivative featuring a [1,4]dioxino[2,3-g]quinolin-7-one core substituted with a 4-methoxyphenylaminomethyl group at position 8 and an N-(2,6-dimethylphenyl)acetamide moiety at position 4. Its molecular formula is C₂₉H₂₉N₃O₅, with a molecular weight of 507.56 g/mol. While its exact pharmacological profile remains under investigation, its design aligns with strategies to enhance metabolic stability and target affinity through steric and electronic modifications of the quinoline scaffold .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-18-5-4-6-19(2)28(18)31-27(33)17-32-24-15-26-25(36-11-12-37-26)14-20(24)13-21(29(32)34)16-30-22-7-9-23(35-3)10-8-22/h4-10,13-15,30H,11-12,16-17H2,1-3H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIMEJDWUALILE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule decomposes into three primary synthons:
- Quinoline-dioxane core : Derived from 8-substituted quinoline precursors.
- Acetamide side chain : Introduced via nucleophilic acyl substitution.
- 4-Methoxyphenylaminomethyl group : Installed through reductive amination or Mannich-type reactions.
Critical intermediates include 8-(chloromethyl)-7-oxo-2H,3H,6H,7H-dioxino[2,3-g]quinolin-6-yl acetate and 4-methoxyphenylglyoxal, which converge in the final coupling step.
Stepwise Preparation Methods
Synthesis of 8-(Chloromethyl)-7-Oxo-2H,3H,6H,7H-Dioxino[2,3-g]Quinoline
The quinoline-dioxane core is synthesized via a tandem chlorination-cyclization sequence.
Chlorination of 8-Methylquinoline Precursor
Reaction Optimization Strategies
Chlorination Efficiency
Phosphorus trichloride concentration critically influences trichloromethyl yield. Trials demonstrate optimal PCl$$_3$$/substrate molar ratios of 0.02–0.05, minimizing side products like dichloromethyl derivatives.
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| PCl$$_3$$ (mol%) | 2.0–5.0 | +15% |
| Reaction Temp (°C) | 105–120 | +22% |
| Cl$$_2$$ Equiv | 8.5–9.0 | +12% |
Analytical Characterization
Spectroscopic Validation
Industrial-Scale Considerations
Waste Stream Management
Chlorine gas scrubbing with 10% NaOH reduces environmental release, converting Cl$$_2$$ to NaClO (90% efficiency). Orthodichlorobenzene is recycled via distillation (bp 180°C), achieving 92% recovery.
Cost Analysis
Raw material costs dominate (68%), primarily due to 4-methoxyaniline ($220/kg). Switching to batch chlorination from flow systems lowers capital expenditure by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
Structural Overview
This compound consists of a quinoline core and a dioxino ring, which contribute to its biological activity. The arrangement of functional groups within the molecule may influence its reactivity and interaction with biological targets.
Potential Biological Activities
Research indicates that compounds with similar structural motifs often exhibit:
- Antimicrobial Properties : Compounds analogous to N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide have been shown to possess broad-spectrum antimicrobial activity.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
- Anticancer Activity : Similar compounds have been studied for their cytotoxic effects against various cancer cell lines. The mechanisms often involve apoptosis induction through the activation of caspases.
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis include:
- Formation of the quinoline core.
- Introduction of the dioxino ring.
- Functionalization with various substituents to enhance biological activity.
The interactions of this compound with biological targets are crucial for understanding its pharmacological effects. Interaction studies typically focus on:
- Enzyme Inhibition : Investigating how the compound inhibits specific enzymes involved in disease pathways.
- Receptor Binding : Analyzing how the compound binds to various receptors that may modulate physiological responses.
Case Studies and Research Findings
Several studies have examined compounds structurally related to this compound:
-
Antimicrobial Efficacy : A study demonstrated that similar quinoline derivatives exhibited significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be as low as 0.5 µg/mL for some derivatives.
Compound Target Organisms Minimum Inhibitory Concentration (MIC) Compound A Staphylococcus aureus 0.5 µg/mL Compound B Escherichia coli 1 µg/mL - Cytotoxicity Studies : Research has shown that derivatives with similar structures can induce significant cytotoxic effects in various cancer cell lines through mechanisms involving apoptosis.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Research Implications
The target compound’s structural hybrid of quinoline and dioxane motifs positions it as a novel candidate for probing epigenetic targets (e.g., HDACs) or kinase inhibitors. Comparative studies with Compound 9b, which showed anticancer activity in vitro, could prioritize the target compound for cytotoxicity screening . Further synthetic optimization may focus on replacing the methoxy group with halogens to enhance binding entropy, as seen in the chloro-methyl analogue .
Biological Activity
N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological implications and therapeutic potential.
Structural Characteristics
The compound features a quinoline core and a dioxino ring , which contribute to its biological activities. The intricate arrangement of functional groups may enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N3O5 |
| Molecular Weight | 499.6 g/mol |
| CAS Number | 932308-98-0 |
Biological Activities
Research indicates that compounds with similar structural features often exhibit a range of biological activities , including:
- Antimicrobial properties : Compounds structurally related to this compound have shown effectiveness against various microbial strains.
- Anti-inflammatory effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
- Anticancer potential : Preliminary studies suggest that it may interact with cancer cell lines, inhibiting proliferation and inducing apoptosis.
The specific mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as GABA transaminase, leading to increased levels of neurotransmitters .
- Receptor Modulation : Interaction with specific receptors can alter signaling pathways that regulate cell growth and inflammation.
Anticancer Activity
A study involving the screening of various compounds identified this compound as a promising candidate for anticancer therapy. The compound demonstrated significant cytotoxicity against several cancer cell lines in vitro.
Antimicrobial Efficacy
Another investigation highlighted the antimicrobial properties of similar quinoline derivatives. These studies found that modifications to the quinoline structure could enhance activity against resistant bacterial strains.
Future Directions
Research should focus on:
- In vivo Studies : To validate the therapeutic potential observed in vitro.
- Structure-Activity Relationship (SAR) : Understanding how structural changes affect biological activity can lead to more effective derivatives.
- Mechanistic Studies : Elucidating the precise molecular targets and pathways involved in the compound's action will provide insights into its therapeutic applications.
Q & A
Basic Research Questions
Q. What are the critical steps for optimizing the synthesis of N-(2,6-dimethylphenyl)-2-(8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide?
- Methodological Answer : Multi-step synthesis routes are common for dioxinoquinoline derivatives. Key steps include:
- Condensation reactions to form the quinoline core, followed by cyclization to integrate the dioxane moiety (reaction conditions: 80–120°C, polar aprotic solvents like DMF) .
- Functional group protection/deprotection (e.g., amine groups) to avoid side reactions during alkylation steps .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (solvent: methanol/water) to achieve >95% purity .
Q. How can functional groups in this compound be characterized spectroscopically?
- Methodological Answer :
- NMR : Protons on the 4-methoxyphenyl group show distinct singlet peaks at δ 3.8 ppm (OCH₃), while aromatic protons on the quinoline core appear as multiplets between δ 7.0–8.5 ppm. Amide protons (CONH) may appear at δ 6.5–7.0 ppm (DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]⁺ at m/z ≈ 528.2 (calculated for C₃₁H₃₀N₃O₄) .
Q. What solvent systems are recommended for solubility testing?
- Methodological Answer :
- Polar solvents : DMSO (≥10 mg/mL) for in vitro assays.
- Aqueous buffers : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for stability studies (pH 7.4, 37°C) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Substituent variation : Replace the 4-methoxyphenyl group with fluorinated or chlorinated analogs to enhance lipophilicity and target binding (e.g., fluorine improves metabolic stability) .
- Quinoline core modifications : Introduce electron-withdrawing groups (e.g., nitro) at position 7 to modulate redox potential and cytotoxicity .
- Validation : Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR or PI3K) and validate via in vitro kinase inhibition assays .
Q. What computational strategies are effective for predicting degradation pathways?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., amide bonds or the dioxane ring) .
- Molecular Dynamics (MD) : Simulate hydrolysis under physiological conditions (pH 7.4, 37°C) to model degradation kinetics .
- Experimental correlation : Validate predictions via HPLC-MS stability studies in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?
- Methodological Answer :
- Dose-response normalization : Compare IC₅₀ values using standardized assays (e.g., MTT or ATP-based luminescence) across ≥3 cell lines (e.g., HeLa, MCF-7, and A549) .
- Mechanistic profiling : Perform transcriptomic analysis (RNA-seq) to identify differential gene expression linked to resistance (e.g., ABC transporter upregulation) .
- Control compounds : Include reference drugs (e.g., doxorubicin) to calibrate assay sensitivity .
Q. What methodologies are recommended for assessing in vitro metabolic stability?
- Methodological Answer :
- Liver microsome assays : Incubate the compound (1–10 µM) with human liver microsomes (HLMs) and NADPH at 37°C. Monitor depletion via LC-MS/MS over 60 minutes .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to quantify % inhibition at 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
